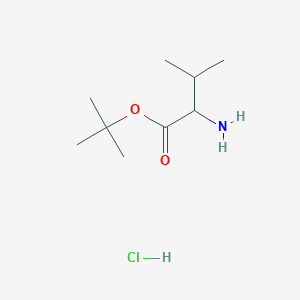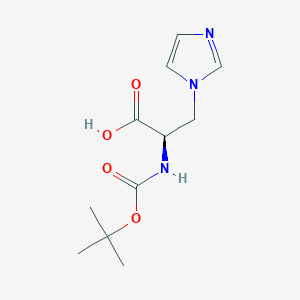
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
Vue d'ensemble
Description
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has been studied for its various properties . It is a molecule that adopts a curved shape with the dihedral angle formed between the triazole and benzene rings being 63.23 (8)° .
Synthesis Analysis
The synthesis of this compound involves a variety of methods. For instance, it can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions .Molecular Structure Analysis
The molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is quite unique. It adopts a curved shape with the dihedral angle formed between the triazole and benzene rings being 63.23 (8)° . This indicates a considerable delocalization of π-electron density within the triazole ring .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used in the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . It has also been used in the synthesis of antiepileptic agents .Physical And Chemical Properties Analysis
The physical and chemical properties of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate are largely determined by its molecular structure. For example, its curved shape and the delocalization of π-electron density within the triazole ring contribute to its unique properties .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structures
- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate has been studied in chemical synthesis, particularly in the preparation of substituted 1-benzyl-1H-1,2,3-triazoles. The Dimroth Reaction is used for synthesizing triazoles from benzyl azides and active methylene compounds, yielding various derivatives such as 1H-1,2,3-triazole-4-carboxylate esters and 1H-1,2,3-triazole-4-ketones (Cottrell et al., 1991).
- The molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate indicates significant delocalization of π-electron density within its triazole ring. This compound forms supramolecular chains in the solid state, featuring interactions such as N–H···N hydrogen bonding and C–H···O and C–H···N interactions (Boechat et al., 2010).
Catalysis and Ligand Design
- This compound has been utilized in catalyst activation, particularly with Cp*RhIII/IrIII complexes. It plays a role in reactions like transfer hydrogenation and Oppenauer-type oxidation of alcohols (Saleem et al., 2014).
- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is also involved in the synthesis of half-sandwich ruthenium(II) complexes. These complexes have been explored for catalytic oxidation and transfer hydrogenation, showcasing the compound's utility in organometallic chemistry (Saleem et al., 2013).
Corrosion Inhibition
- The compound has been synthesized and tested for its corrosion inhibition activity on carbon steel. This research highlights its potential application in industrial settings to prevent corrosion, especially in environments containing CO2 and NaCl (Insani et al., 2015).
Antimicrobial Activity
- There is research focusing on the antimicrobial activity of derivatives of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. These derivatives have been evaluated for their potential in treating microbial infections (Reddy et al., 2016).
Computational Studies
- Computational studies have been conducted on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate to understand its structural properties, molecular orbitals, and UV-vis spectra. These studies provide insights into the electronic structure and potential applications in photophysics (Wang et al., 2014).
Antiproliferative Activity
- This compound is also investigated in the context of cancer research. Derivatives of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate have shown antiproliferative activity against select cancer cell lines, highlighting its potential in oncology (Stefely et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 1-benzyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-8-14(13-12-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGLNRKZOVMAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
76003-76-4 | |
| Record name | methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3153448.png)









![1-cyclohexyl-N-[(4-methoxyphenyl)methyl]methanamine](/img/structure/B3153516.png)

